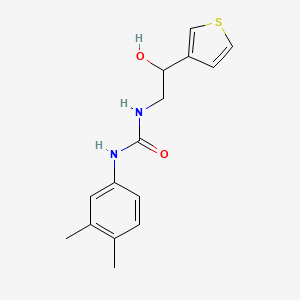
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea, also known as DPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTU is a urea derivative that has been synthesized and studied for its physiological and biochemical effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Chemical Transformations and Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of urea derivatives allows for the introduction of various substituents, leading to high yields of substituted products. This methodology could potentially apply to the synthesis and functionalization of compounds similar to "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea" for research purposes (Smith et al., 2013).
Synthesis of Photochromic Diarylethene Precursors
The base-induced aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate leads to photochromic diarylethene precursors, highlighting the versatility of thiophene derivatives in synthesizing compounds with desired photoactive properties. This process indicates the potential for developing novel photoactive materials from thiophene-containing urea derivatives (Lvov et al., 2017).
Acetylcholinesterase Inhibition by Flexible Ureas
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating the potential of urea compounds in developing treatments for diseases associated with acetylcholine deficiency. This research suggests that modifying the urea backbone and substituents can lead to compounds with significant biological activities (Vidaluc et al., 1995).
Hindered Ureas as Masked Isocyanates
Hindered ureas undergo efficient substitution reactions with various nucleophiles under neutral conditions, serving as masked isocyanates. This property is significant for synthetic chemistry, offering a method for rapid and high-yielding acyl substitution, potentially useful in the synthesis and modification of complex urea derivatives for research applications (Hutchby et al., 2009).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSQDAFFWTHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

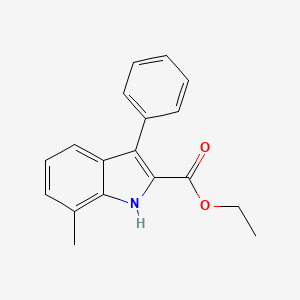
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)
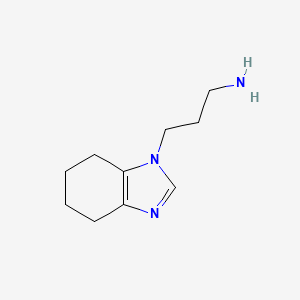
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)
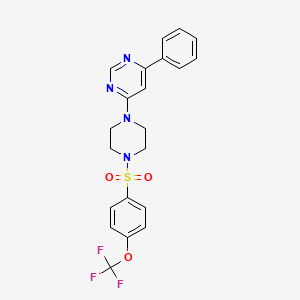
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)

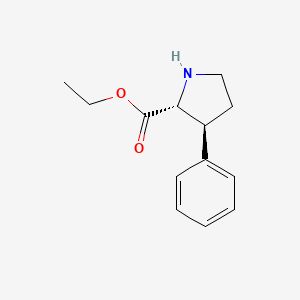


![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)